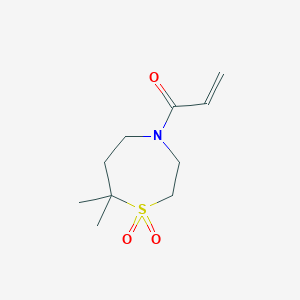

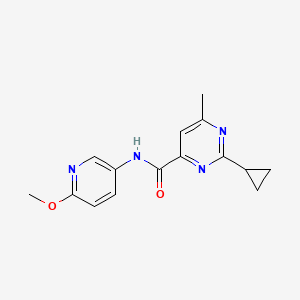

![molecular formula C23H24N2O3S B2817122 (Z)-methyl 3-allyl-2-((4-(tert-butyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865174-94-3](/img/structure/B2817122.png)

(Z)-methyl 3-allyl-2-((4-(tert-butyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the allyl group could be introduced through an allylation reaction, and the benzoyl group could be introduced through a Friedel-Crafts acylation .Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its formula. It would have a complex three-dimensional structure due to the presence of the benzene ring and the thiazole ring. The exact structure would depend on the specific arrangement of these rings and the other functional groups .Chemical Reactions Analysis

The compound could participate in a variety of chemical reactions due to the presence of its functional groups. For example, the allyl group could participate in reactions such as the allylic halogenation or oxidation. The benzoyl group could participate in acylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For example, it would likely be a solid at room temperature due to the presence of the aromatic rings. Its solubility in water would depend on the specific arrangement of the functional groups .Scientific Research Applications

Synthetic Methodologies and Applications

Formation and Transformation of Thiazole Derivatives:

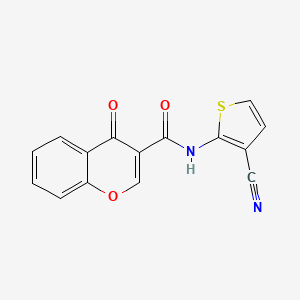

- The study by Jenny and Heimgartner (1989) detailed the synthesis of methyl 5,6-dihydro-l, 3(4H)-thiazine-4-carboxylates from 4-allyl-l, 3-thiazol-5(4H)-ones, exploring the reaction mechanisms and potential intermediates, highlighting the synthetic versatility of thiazole derivatives (Jenny & Heimgartner, 1989).

Antimicrobial Activity of Benzothiazole Derivatives:

- Mishra et al. (2019) synthesized and characterized benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, demonstrating good antimicrobial activity against various human epidemic causing bacterial strains. This research suggests potential applications in developing antimicrobial agents using structurally related benzothiazole derivatives (Mishra et al., 2019).

Catalytic and Ligand Applications

Novel Chiral Auxiliary and Ligand Development:

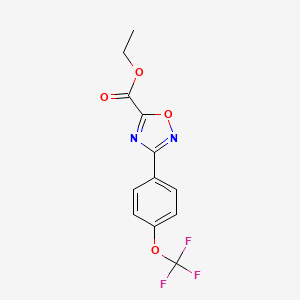

- The creation of new chiral auxiliaries and ligands for use in asymmetric synthesis and catalysis is highlighted by Studer, Hintermann, and Seebach (1995), who explored the synthesis and applications of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate. This work informs on the design and use of complex molecules for selective chemical transformations (Studer et al., 1995).

Stable Crystalline Imino-N-heterocyclic Carbene Ligands:

- Dastgir et al. (2006) discussed the isolation and characterization of a stable crystalline imino-N-heterocyclic carbene ligand, along with its palladium(II) and rhodium(I) complexes. The catalytic applications in cross-coupling and hydroformylation reactions showcase the utility of such compounds in facilitating chemical transformations (Dastgir et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2-(4-tert-butylbenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3S/c1-6-13-25-18-12-9-16(21(27)28-5)14-19(18)29-22(25)24-20(26)15-7-10-17(11-8-15)23(2,3)4/h6-12,14H,1,13H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUOHGLGGMVAFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-2-[[1-(2-phenylacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2817042.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide](/img/structure/B2817043.png)

![(2E)-3-(furan-2-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide](/img/structure/B2817045.png)

![2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2817046.png)

![N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methy lcarboxamide](/img/structure/B2817048.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)acetamide](/img/structure/B2817054.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2817057.png)

![6-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2817060.png)

![3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2817062.png)